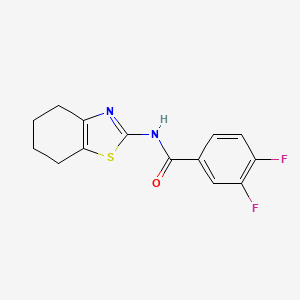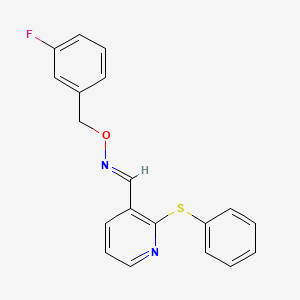![molecular formula C25H23N5O3 B2949882 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione CAS No. 922481-44-5](/img/new.no-structure.jpg)
8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as substituted phenyl and purine derivatives. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions.
Condensation Reactions: The initial step often involves the condensation of 2,4-dimethylphenyl and phenyl derivatives with appropriate aldehydes or ketones to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization reactions to form the core imidazolino[1,2-h]purine structure. This step may require catalysts and specific temperature conditions to ensure the correct formation of the ring system.
Functional Group Modifications: The final steps involve the introduction of the oxopropyl and methyl groups through alkylation or acylation reactions. These reactions are typically carried out using reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound’s potential interactions with biomolecules are of interest. It may be used in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine
The compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on various biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used as a precursor for the synthesis of more complex molecules or as a functional material in various applications, such as coatings or polymers.
作用机制
The mechanism by which 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may bind to these targets, altering their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 8-Phenyl-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-(4-methylphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
Uniqueness
The uniqueness of 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione lies in its specific combination of functional groups and structural features
属性
CAS 编号 |
922481-44-5 |
|---|---|
分子式 |
C25H23N5O3 |
分子量 |
441.491 |
IUPAC 名称 |
6-(2,4-dimethylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-15-10-11-19(16(2)12-15)30-20(18-8-6-5-7-9-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)13-17(3)31/h5-12,14H,13H2,1-4H3 |
InChI 键 |
JQLKVVQTXCWYTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2949799.png)
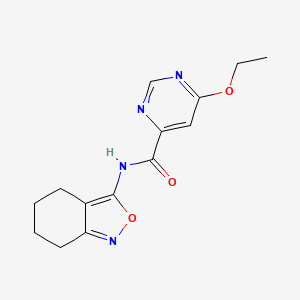
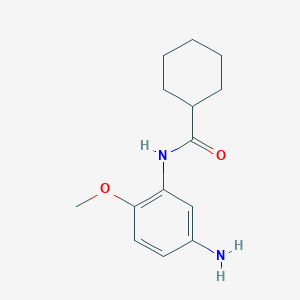
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)
![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)
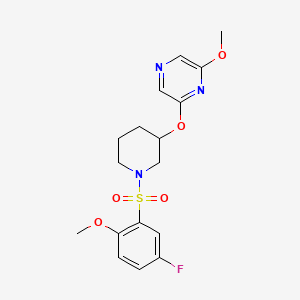
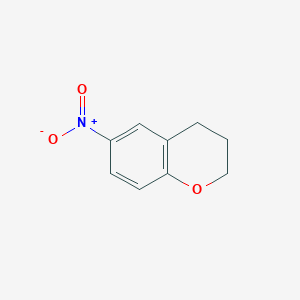
![(2E)-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-(1,3-THIAZOL-2-YL)PROP-2-ENAMIDE](/img/structure/B2949807.png)
![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)
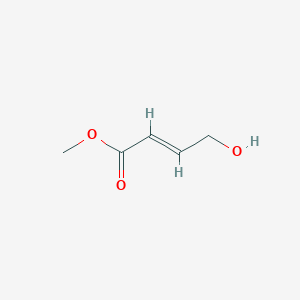
![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2949816.png)

